N'-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide
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Overview
Description
N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.79 g/mol . This compound is part of a class of organic compounds known as chromones, which are characterized by a benzopyranone structure. The presence of a chloro group and a hydrazide moiety in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide typically involves the condensation of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with cyclohexanecarbohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol
Chemical Reactions Analysis
N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chromone ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include dry acetone, potassium carbonate, and catalytic amounts of potassium iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide involves its interaction with various molecular targets. The compound’s hydrazide moiety allows it to form Schiff bases with aldehydes and ketones, which can lead to the inhibition of specific enzymes or proteins . The exact molecular pathways involved are still under investigation, but its antimicrobial activity suggests it may disrupt bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide can be compared with other similar compounds such as:
N’-((4-Oxo-4H-chromen-3-yl)methylene)tetrahydrocarbohydrazide: This compound lacks the chloro group but shares the chromone and hydrazide moieties.
N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)benzohydrazide: This compound has a benzene ring instead of a cyclohexane ring.
The presence of the chloro group and the cyclohexane ring in N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide makes it unique and potentially more effective in certain applications due to increased lipophilicity and steric effects.
Properties
CAS No. |
477733-47-4 |
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Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C17H17ClN2O3/c18-13-6-7-15-14(8-13)16(21)12(10-23-15)9-19-20-17(22)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,20,22)/b19-9+ |
InChI Key |
FFAIUNZTCLISCN-DJKKODMXSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl |
Canonical SMILES |
C1CCC(CC1)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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